molecular formula C6H3Br3S B2900222 3,4,5-Tribromobenzene-1-thiol CAS No. 443683-20-3

3,4,5-Tribromobenzene-1-thiol

Cat. No.: B2900222
CAS No.: 443683-20-3
M. Wt: 346.86
InChI Key: VNMTYQDWZUNHPX-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzene-1-thiol is an organosulfur compound with the molecular formula C₆H₃Br₃S. It is characterized by the presence of three bromine atoms and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the electrophilic aromatic substitution of benzene with bromine in the presence of a catalyst such as iron(III) bromide. The resulting tribromobenzene is then subjected to thiolation using thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Tribromobenzene-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Tribromobenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The bromine atoms enhance the compound’s reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tribromobenzene
  • 3,4-Dibromobenzene-1-thiol
  • 3,5-Dibromobenzene-1-thiol

Uniqueness

3,4,5-Tribromobenzene-1-thiol is unique due to the presence of three bromine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential in biological applications .

Properties

IUPAC Name

3,4,5-tribromobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMTYQDWZUNHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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